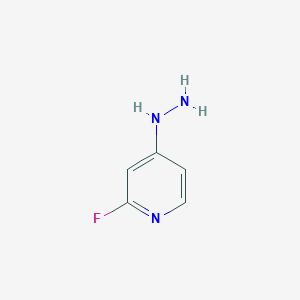

2-Fluoro-4-hydrazinylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUCAFYQYAGPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479259 | |

| Record name | 2-FLUORO-4-HYDRAZINYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837364-87-1 | |

| Record name | 2-FLUORO-4-HYDRAZINYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-hydrazinylpyridine: Core Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Fluoro-4-hydrazinylpyridine is limited. This guide consolidates available information and provides generalized experimental protocols based on analogous compounds. All predicted data and adapted methodologies are clearly indicated.

Core Chemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₅H₆FN₃. The presence of a fluorine atom and a hydrazinyl group on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the nucleophilic hydrazinyl group is a key functional handle for further molecular elaboration.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₆FN₃ | - |

| Molecular Weight | 127.12 g/mol | - |

| IUPAC Name | (2-Fluoropyridin-4-yl)hydrazine | - |

| SMILES | C1=CN=C(C=C1NN)F | PubChemLite |

| InChI | InChI=1S/C5H6FN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) | PubChemLite |

| Predicted XlogP | 0.5 | PubChemLite |

| Monoisotopic Mass | 127.05457 Da | PubChemLite |

Spectral Data

Specific experimental spectral data (NMR, IR) for this compound is not widely published. However, predicted mass spectrometry data is available.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 128.06185 | 120.3 |

| [M+Na]⁺ | 150.04379 | 128.8 |

| [M-H]⁻ | 126.04729 | 121.4 |

| [M+NH₄]⁺ | 145.08839 | 140.5 |

| [M+K]⁺ | 166.01773 | 126.8 |

| [M]⁺ | 127.05402 | 116.1 |

| [M]⁻ | 127.05512 | 116.1 |

| Data sourced from PubChemLite, calculated using CCSbase. |

Synthesis and Experimental Protocols

A definitive, optimized synthetic protocol for this compound is not detailed in the public domain. However, a general and widely applicable method for the synthesis of hydrazinylpyridines involves the nucleophilic aromatic substitution of a suitable halopyridine with hydrazine hydrate.[1][2]

General Synthetic Pathway

The synthesis of this compound can be conceptually approached by reacting a 2-fluoro-4-halopyridine (where the halogen at the 4-position is Cl, Br, or another F) with hydrazine hydrate. The greater lability of the halogen at the 4-position of the pyridine ring typically directs the substitution to this site.

Adapted Experimental Protocol

The following is an adapted protocol based on general procedures for the synthesis of similar hydrazinylpyridines.[1][2] Note: This protocol has not been specifically optimized for this compound and should be adapted and optimized by the user.

Materials:

-

2-Fluoro-4-chloropyridine

-

Hydrazine hydrate (excess)

-

Ethanol (or another suitable solvent like n-propanol)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-chloropyridine (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

-

Hydrazinyl Group: The hydrazine moiety is nucleophilic and can readily react with electrophiles. It is particularly known to condense with aldehydes and ketones to form hydrazones.[3] This reactivity is fundamental to its use as a building block in the synthesis of more complex heterocyclic systems.

-

Fluoropyridine Ring: The pyridine ring is an electron-deficient aromatic system. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution, although less so than a halogen at the 4-position. Strong nucleophiles may displace the fluorine under certain conditions.

-

Stability: Hydrazines can be sensitive to oxidation. It is advisable to store this compound under an inert atmosphere and away from strong oxidizing agents.

Analytical Methodologies

A comprehensive analysis of this compound would involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature detailing the biological activity or the involvement in any signaling pathways of this compound. However, the broader class of hydrazone derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5] The synthesis of novel derivatives from this compound could, therefore, be a promising avenue for the discovery of new therapeutic agents.

Safety and Handling

Detailed safety data for this compound is not available. However, based on the chemistry of related compounds such as fluoropyridines and hydrazines, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Hydrazine derivatives are often toxic and may be irritants.

References

- 1. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 2. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-4-hydrazinylpyridine (CAS: 837364-87-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-hydrazinylpyridine is a fluorinated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining the reactivity of a hydrazine moiety with the electronic properties of a fluorinated pyridine ring, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, its reactivity profile, and its potential applications in the development of novel therapeutic agents.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its key properties can be inferred from supplier information and data on analogous compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 837364-87-1 | [1] |

| Molecular Formula | C₅H₆FN₃ | [1] |

| Molecular Weight | 127.12 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Purity | ≥99% | [1] |

| Storage | Store in a cool, dry, and well-ventilated area. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable di-fluorinated or chloro-fluorinated pyridine precursor with hydrazine hydrate. A general and widely applicable method is outlined below.

Experimental Protocol: Synthesis from 2,4-Difluoropyridine

This protocol describes a plausible synthetic route starting from 2,4-difluoropyridine.

Materials:

-

2,4-Difluoropyridine

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoropyridine (1.0 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1.5 - 2.0 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

dot

References

An In-depth Technical Guide to 2-Fluoro-4-hydrazinylpyridine: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted physicochemical and spectroscopic properties of 2-Fluoro-4-hydrazinylpyridine. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from analogous compounds, namely 5-Fluoro-2-hydrazinylpyridine and 2-hydrazinopyridine, to provide a well-reasoned projection of its characteristics. The guide includes a detailed, adaptable experimental protocol for its synthesis via nucleophilic aromatic substitution and presents all quantitative data in structured tables for clarity. Visualizations of the proposed synthetic workflow are provided using the DOT language to aid in experimental design and comprehension.

Molecular Structure and Identifiers

This compound is a substituted pyridine ring containing a fluorine atom at the C2 position and a hydrazinyl group (-NHNH₂) at the C4 position. The presence of the electronegative fluorine atom and the nucleophilic hydrazinyl group suggests a molecule with potential for diverse chemical transformations, making it an interesting building block in medicinal chemistry and materials science.

| Identifier | Value |

| IUPAC Name | (2-Fluoropyridin-4-yl)hydrazine |

| Molecular Formula | C₅H₆FN₃ |

| Molecular Weight | 127.12 g/mol |

| SMILES | C1=CN=C(C=C1NN)F |

| InChI Key | InChIKey=XLFZBSJAGFYQPE-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and comparison with structurally similar compounds.

| Property | Predicted Value | Reference/Method |

| Topological Polar Surface Area | 63.8 Ų | Computationally derived |

| XLogP3-AA | 0.7 | Computationally derived |

| Hydrogen Bond Donor Count | 2 | Based on structure |

| Hydrogen Bond Acceptor Count | 4 | Based on structure |

| Rotatable Bond Count | 1 | Based on structure |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAᵣ) of a suitable precursor, such as 2,4-difluoropyridine, with hydrazine hydrate. The greater lability of the fluorine atom at the C4 position compared to the C2 position in nucleophilic substitutions on the pyridine ring should favor the formation of the desired product.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar hydrazinylpyridines.

Materials:

-

2,4-Difluoropyridine (1 equivalent)

-

Hydrazine hydrate (80% in water, 3-5 equivalents)

-

Ethanol or another suitable high-boiling point solvent

-

Ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoropyridine in ethanol.

-

Reagent Addition: Slowly add hydrazine hydrate to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Predicted Spectroscopic Data

The following table outlines the predicted spectroscopic characteristics for this compound, based on data from analogous compounds.

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z | Rationale/Comments |

| ¹H NMR | δ 7.8-8.0 (d, 1H, H6), δ 6.5-6.7 (m, 2H, H3 and H5), δ 4.0-5.0 (br s, 2H, NH₂), δ 7.0-8.0 (br s, 1H, NH) | The pyridine protons will be in the aromatic region, with the H6 proton being the most downfield. The hydrazinyl protons will appear as broad singlets. |

| ¹³C NMR | δ 160-165 (d, ¹JCF, C2), δ 150-155 (C4), δ 145-150 (d, ²JCF, C6), δ 105-115 (d, ²JCF, C3), δ 100-110 (C5) | The carbon attached to the fluorine will show a large coupling constant (¹JCF). Carbons adjacent to the fluorine will show smaller couplings. |

| ¹⁹F NMR | δ -70 to -90 | The chemical shift is typical for a fluorine atom attached to a pyridine ring. |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1600 (C=N and C=C stretch), ~1200-1300 (C-F stretch) | Characteristic peaks for the hydrazinyl group, pyridine ring, and the carbon-fluorine bond are expected. |

| Mass Spec (EI) | m/z 127 (M⁺), 112 (M⁺ -NH), 96 (M⁺ -N₂H₃) | The molecular ion peak is expected at m/z 127, with characteristic fragmentation patterns for hydrazinylpyridines. |

Logical Relationships in Synthesis

The following diagram illustrates the key relationships between the starting materials, reaction conditions, and the final product in the proposed synthesis.

Caption: Key relationships in the synthesis of this compound.

Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural motifs are prevalent in medicinal chemistry. The pyridine core is a common scaffold in numerous drugs. The hydrazinyl group can act as a linker or be a precursor to other heterocyclic systems like pyrazoles and triazoles. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, this compound represents a valuable, yet likely underexplored, building block for the synthesis of novel compounds in drug discovery programs.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis protocol provided is a proposed method and should be adapted and optimized with appropriate safety precautions in a laboratory setting. All predicted data should be confirmed by experimental analysis.

Spectroscopic Data for 2-Fluoro-4-hydrazinylpyridine Currently Unavailable in Publicly Accessible Databases

Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, and MS) for the compound 2-Fluoro-4-hydrazinylpyridine (CAS Number: 837364-87-1) is not publicly available at this time.

While the existence of this compound is documented in chemical databases, the detailed experimental characterization requested for an in-depth technical guide—including quantitative NMR, IR, and mass spectrometry data and associated experimental protocols—could not be retrieved. Searches for this specific molecule did not yield any published papers or database entries containing the required spectroscopic information.

In situations where a compound is newly synthesized or not extensively studied, it is common for its full spectroscopic characterization to be absent from the public domain.

As an alternative, this guide can provide a detailed spectroscopic analysis of a closely related and well-characterized compound, 2-Hydrazinopyridine . This will serve as a practical example of the data presentation, experimental methodologies, and visualization requested, which can be extrapolated to understand the expected spectroscopic features of this compound.

In-Depth Technical Guide: Spectroscopic Data of 2-Hydrazinopyridine

This guide provides a detailed overview of the spectroscopic data for 2-Hydrazinopyridine, a structurally similar compound to this compound. The methodologies and data interpretation presented here are fundamental for researchers, scientists, and drug development professionals working with related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For 2-Hydrazinopyridine, both ¹H and ¹³C NMR data are crucial for confirming its structure.

Table 1: ¹H NMR Spectroscopic Data for 2-Hydrazinopyridine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.14 | d | 1H | Ar-H |

| 7.51-7.45 | m | 1H | Ar-H |

| 6.71-6.66 | m | 2H | Ar-H |

| 5.78 | br s | 1H | -NH |

| 3.81 | br s | 2H | -NH₂ |

Data referenced from a typical synthesis protocol.[1]

Experimental Protocol for NMR Spectroscopy:

A sample of 2-Hydrazinopyridine is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The solution is then placed in an NMR tube and analyzed using a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Key IR Absorption Bands for 2-Hydrazinopyridine

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-3100 | Strong, Broad | N-H stretching (hydrazine) |

| 1640 | Strong | C=N stretching (pyridine ring) |

| 1590 | Strong | C=C stretching (pyridine ring) |

| 1500-1400 | Medium | Aromatic ring vibrations |

Characteristic absorption ranges for hydrazines and pyridines.[2]

Experimental Protocol for IR Spectroscopy:

Infrared spectra can be obtained using various techniques. For a solid sample like 2-Hydrazinopyridine, the Attenuated Total Reflectance (ATR) method is common. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the KBr pellet method can be used, where the sample is mixed with potassium bromide and pressed into a thin disk. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for 2-Hydrazinopyridine

| m/z | Interpretation |

| 110.1 | [M+H]⁺ (protonated molecule) |

| 109.1 | M⁺ (molecular ion) |

The calculated molecular weight of 2-Hydrazinopyridine (C₅H₇N₃) is 109.13 g/mol .[1]

Experimental Protocol for Mass Spectrometry:

A dilute solution of 2-Hydrazinopyridine is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of characterizing a chemical compound like 2-Hydrazinopyridine using the spectroscopic methods discussed.

Caption: Workflow of Spectroscopic Characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-4-hydrazinylpyridine, focusing on its solubility and stability. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes established principles, data from analogous structures, and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction to this compound

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The hydrazinyl group serves as a versatile functional handle for the synthesis of more complex molecules and can participate in crucial hydrogen bonding interactions. A thorough understanding of its solubility and stability is paramount for its effective use in research and development.

Physicochemical Properties

While specific, experimentally determined data for this compound are scarce, we can infer certain properties based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Rationale/Comments |

| Molecular Formula | C₅H₆FN₃ | --- |

| Molecular Weight | 127.12 g/mol | --- |

| XlogP | ~1.5 - 2.5 | The fluorine atom increases lipophilicity compared to 4-hydrazinylpyridine. The exact value requires experimental determination. |

| pKa | Basic (Pyridine N) and Weakly Basic (Hydrazine) | The pyridine nitrogen is expected to be the primary basic center. The electron-withdrawing fluorine atom will slightly decrease its basicity compared to pyridine. The hydrazine moiety is also basic. |

| Appearance | Expected to be a solid at room temperature. | Similar hydrazine and pyridine derivatives are typically solids. |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The "like dissolves like" principle, along with specific functional groups, governs the solubility of this compound in various solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately to Sparingly Soluble | The pyridine nitrogen and hydrazinyl group can act as hydrogen bond acceptors and donors, respectively, facilitating interaction with protic solvents. However, the aromatic ring and fluorine atom contribute to some hydrophobicity. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant dissolution in non-polar solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent to create a suspension.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After agitation, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations. Forced degradation studies are employed to accelerate the degradation process and identify likely degradation pathways.[2][3][4]

Table 3: Potential Stability Liabilities and Stress Testing Conditions for this compound

| Stress Condition | Rationale for Potential Degradation | Typical Experimental Conditions |

| Acidic Hydrolysis | The hydrazinyl group and the pyridine ring may be susceptible to acid-catalyzed hydrolysis or other reactions. | 0.1 M HCl at elevated temperatures (e.g., 60°C) for various time points. |

| Basic Hydrolysis | The molecule may undergo base-catalyzed degradation. | 0.1 M NaOH at elevated temperatures (e.g., 60°C) for various time points. |

| Oxidation | The hydrazinyl moiety is known to be susceptible to oxidation. | 3% H₂O₂ at room temperature for various time points. |

| Thermal Degradation | High temperatures can provide the energy needed to break chemical bonds. | Solid compound stored at elevated temperatures (e.g., 80°C) for an extended period. |

| Photostability | The aromatic pyridine ring may absorb UV/Vis light, leading to photodegradation. | Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, water, methanol)

-

Temperature-controlled ovens and water baths

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Acidic Degradation: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Degradation: Follow the same procedure as for acidic degradation, but use 0.2 M NaOH.

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution. Keep at room temperature and collect samples at various time points.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Collect samples at various time points.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to separate the parent compound from its degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by their mass-to-charge ratio and fragmentation patterns.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: A logical workflow for the experimental determination of solubility and stability of a research compound.

Signaling Pathway for Drug Development Logic

Caption: Decision pathway in early drug development based on solubility and stability data.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust framework for its investigation. By applying the detailed protocols for solubility and stability assessment, researchers can generate the critical data needed to advance their drug discovery and development programs. The principles outlined herein are broadly applicable to the characterization of novel chemical entities.

References

The Role of Fluorine in the Reactivity of 2-Fluoro-4-hydrazinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the fluorine substituent in modulating the chemical reactivity of 2-Fluoro-4-hydrazinylpyridine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates from the well-established chemistry of analogous fluorinated pyridines and hydrazinylpyridines to provide a comprehensive overview of its anticipated properties and reactivity. This guide covers the electronic effects of fluorine, its influence on acidity and basicity, and its impact on key reaction pathways relevant to drug discovery and development.

Core Concepts: The Influence of Fluorine on the Pyridine Ring

The introduction of a fluorine atom at the 2-position of the pyridine ring profoundly alters its electronic properties and chemical reactivity.[1][2] This is primarily due to the high electronegativity of fluorine, which exerts a strong electron-withdrawing inductive effect (-I effect). This effect has several key consequences for the reactivity of this compound:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of fluorine significantly enhances the electrophilicity of the pyridine ring, particularly at the carbon atom to which it is attached.[2] This makes the 2-position highly susceptible to attack by nucleophiles. Consequently, the fluorine atom in 2-fluoropyridines is an excellent leaving group in SNAr reactions, often leading to reaction rates that are significantly higher than those of their chloro- or bromo-analogues.[3][4] For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[3][4] This enhanced reactivity often allows for the use of milder reaction conditions, which is advantageous when working with complex molecules bearing sensitive functional groups.[3]

-

Influence on the Hydrazinyl Group: The electron-withdrawing fluorine atom will also influence the nucleophilicity of the hydrazinyl group. By pulling electron density away from the 4-position, the fluorine atom is expected to slightly decrease the nucleophilicity of the exocyclic nitrogen atoms of the hydrazinyl moiety.

Data Presentation: Physicochemical and Reactivity Data

Due to the limited direct experimental data for this compound, the following tables present a combination of predicted data and data from analogous compounds to provide a comparative framework.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Data from Analogs | Source/Basis |

| Molecular Formula | C₅H₆FN₃ | - |

| Molecular Weight | 127.12 g/mol | - |

| CAS Number | 837364-87-1 | Commercial Suppliers |

| Boiling Point | Not readily predictable | - |

| Melting Point | Not readily predictable | - |

| pKa (Pyridine N) | Lower than pyridine (5.25) | Extrapolated from studies on fluorinated pyridines[5][6] |

| pKa (Hydrazinyl N) | Expected to be in the typical range for aryl hydrazines (around 5-6) | General organic chemistry principles |

Table 2: Comparative Reactivity of Halopyridines in SNAr Reactions

| Substrate | Relative Rate of Reaction with NaOEt in EtOH | Source |

| 2-Fluoropyridine | 320 | [3][4] |

| 2-Chloropyridine | 1 | [3][4] |

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous compounds and are provided as a guide for the synthesis and reaction of this compound.

Proposed Synthesis of this compound

The most plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine precursor, such as 2-fluoro-4-chloropyridine or 2,4-difluoropyridine, with hydrazine hydrate. The synthesis of 2-fluoro-4-chloropyridine itself can be a multi-step process.[8]

Step 1: Synthesis of 2-Fluoro-4-chloropyridine (Illustrative, based on analogous transformations)

A potential route could involve the fluorination of 2,4-dichloropyridine. Halogen exchange reactions are a common method for synthesizing fluoropyridines.[9]

-

Materials: 2,4-Dichloropyridine, Potassium Fluoride (spray-dried), Sulfolane (anhydrous), Phase-transfer catalyst (e.g., 18-crown-6).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine 2,4-dichloropyridine (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a catalytic amount of a phase-transfer catalyst in anhydrous sulfolane.

-

Heat the reaction mixture to 180-220 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and filter to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield 2-fluoro-4-chloropyridine.

-

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chlorine atom at the 4-position with hydrazine. The 2-fluoro substituent is expected to be less reactive towards substitution than the 4-chloro substituent due to the stronger activation of the para position by the ring nitrogen.

-

Materials: 2-Fluoro-4-chloropyridine, Hydrazine hydrate (80% in water), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-4-chloropyridine (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5-10 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by crystallization or column chromatography.

-

Representative Reaction: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

The hydrazinyl group of this compound is a key functional group for the construction of fused heterocyclic systems. A common reaction is the condensation with a 1,3-dicarbonyl compound to form a pyrazole ring.

-

Materials: this compound, Ethyl acetoacetate, Acetic acid, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-fluoro-pyrazolo[3,4-b]pyridine derivative.

-

Mandatory Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Representative reaction: Synthesis of a pyrazolo[3,4-b]pyridine derivative.

Conclusion

The fluorine atom in this compound plays a multifaceted role in defining its reactivity. It strongly activates the pyridine ring for nucleophilic aromatic substitution at the 2-position, making it a valuable precursor for further functionalization. Concurrently, it modulates the basicity of the pyridine nitrogen and the nucleophilicity of the hydrazinyl group. Understanding these electronic effects is crucial for designing efficient synthetic routes and for predicting the behavior of this molecule in various chemical transformations. The hydrazinyl moiety provides a versatile handle for the construction of fused heterocyclic systems, making this compound a promising building block for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. Further experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity and to explore its full synthetic potential.

References

- 1. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. innospk.com [innospk.com]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Page loading... [guidechem.com]

- 9. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

2-Fluoro-4-hydrazinylpyridine: A Versatile Heterocyclic Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-hydrazinylpyridine is a key heterocyclic building block that holds significant promise in the field of medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a reactive hydrazinyl group onto the pyridine scaffold imparts unique physicochemical properties and versatile reactivity. This makes it an attractive starting material for the synthesis of a wide range of complex nitrogen-containing heterocyclic compounds with potential therapeutic applications. The fluorination can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the hydrazinyl moiety serves as a versatile handle for the construction of various heterocyclic rings and for the formation of hydrazone derivatives with diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a valuable tool in the development of novel therapeutics.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be predicted based on its structure and data from similar compounds. A summary of key predicted and known properties for related compounds is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Analog Data) | 2-Hydrazinopyridine | 5-Fluoro-2-hydrazinopyridine |

| Molecular Formula | C₅H₆FN₃ | C₅H₇N₃ | C₅H₆FN₃ |

| Molecular Weight | 127.12 g/mol | 109.13 g/mol [3] | 127.12 g/mol [4] |

| Appearance | Expected to be a solid | Deep red crystalline solid[3] | White to light yellow crystalline powder[4] |

| Melting Point | Not available | 45-48 °C | 145-149 °C[4] |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to have limited solubility in water and be soluble in common organic solvents like ethanol and dichloromethane.[4] | 40 g/L in water (25 °C)[3] | Slightly soluble in water; soluble in ethanol and dichloromethane.[4] |

| pKa | Not available | Not available | Not available |

Synthesis of this compound

Proposed Synthetic Route 1: From 2-Amino-4-chloropyridine

This two-step route involves an initial halogen exchange reaction to introduce the fluorine atom, followed by the conversion of the amino group to a hydrazinyl group.

Workflow for Proposed Synthetic Route 1

Caption: Proposed synthesis of this compound from 2-Amino-4-chloropyridine.

Step 1: Synthesis of 2-Amino-4-fluoropyridine

This step is based on a known procedure for the fluorination of a chloropyridine derivative.[5]

-

Reagents: 2-Amino-4-chloropyridine, Sodium fluoride (NaF), N,N-Dimethylformamide (DMF).

-

Protocol:

-

Dissolve 2-amino-4-chloropyridine (1.0 eq) in DMF.

-

Add sodium fluoride (excess, e.g., 2.0-3.0 eq).

-

Heat the reaction mixture to 140°C for 5-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the mixture to 80°C and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and saturated saline solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Recrystallize the crude product from ethanol to obtain 2-amino-4-fluoropyridine.

-

-

Expected Yield: Based on a similar reported reaction, a yield of approximately 90% can be anticipated.[5]

Step 2: Synthesis of this compound

This step involves a standard diazotization of the amino group followed by reduction. The specific conditions would require optimization for this substrate.[6]

-

Reagents: 2-Amino-4-fluoropyridine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃).

-

Protocol:

-

Dissolve 2-amino-4-fluoropyridine (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.0-1.2 eq) while maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for a short period (e.g., 30 minutes).

-

In a separate flask, prepare a solution of a reducing agent such as stannous chloride in concentrated HCl or an aqueous solution of sodium sulfite.

-

Slowly add the cold diazonium salt solution to the reducing agent solution.

-

Allow the reaction to proceed, with warming to room temperature if necessary.

-

Basify the reaction mixture with a suitable base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

-

Proposed Synthetic Route 2: From 2,4-Difluoropyridine

This route involves a direct nucleophilic aromatic substitution (SNAr) of hydrazine for one of the fluorine atoms. The regioselectivity of this reaction would be a critical factor to consider. Generally, nucleophilic attack on dihalopyridines can occur at either the 2- or 4-position, and the outcome can be influenced by the reaction conditions and the nature of the nucleophile.[7]

Workflow for Proposed Synthetic Route 2

References

- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 5. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem [infoscience.epfl.ch]

The Versatile Scaffold: A Technical Guide to the Potential Applications of 2-Fluoro-4-hydrazinylpyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

2-Fluoro-4-hydrazinylpyridine is a heterocyclic building block with significant potential in medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the reactive hydrazinyl group, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. This technical guide explores the synthesis, derivatization, and potential therapeutic applications of this compound, drawing on data from structurally related compounds to highlight its promise in the development of novel kinase inhibitors and other targeted therapies. Detailed experimental protocols and a summary of quantitative biological data are provided to facilitate further research and drug discovery efforts.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Functionalization of the pyridine ring with reactive moieties such as a hydrazinyl group opens up a vast chemical space for the synthesis of novel derivatives.[2] The introduction of a fluorine atom can further enhance the pharmacological properties of a molecule by improving metabolic stability, binding affinity, and bioavailability.[3] The combination of these features in this compound presents a compelling case for its exploration as a key intermediate in drug discovery programs.

The hydrazinyl moiety is a versatile functional group that can be readily converted into various pharmacologically active hydrazones.[4][5] Hydrazones are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] This guide will delve into the potential of this compound as a precursor for such compounds, with a particular focus on the development of kinase inhibitors, a major class of targeted cancer therapeutics.[6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable di-substituted pyridine precursor. A general and widely applicable method involves the reaction of a corresponding 2,4-dihalopyridine with hydrazine hydrate.[5][8] Specifically, starting from 2-fluoro-4-chloropyridine, a selective displacement of the chlorine atom at the 4-position can be achieved due to its higher reactivity towards nucleophilic attack compared to the fluorine atom at the 2-position.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar hydrazinylpyridine derivatives.[8][9]

Materials:

-

2-Fluoro-4-chloropyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-fluoro-4-chloropyridine (1.0 equivalent) in ethanol (10 volumes), add hydrazine hydrate (2.0-5.0 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash sequentially with water and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Applications in the Synthesis of Bioactive Hydrazones

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of hydrazone derivatives. The condensation of the hydrazinyl group with various aldehydes and ketones yields a diverse library of compounds with potential therapeutic applications.

General Reaction Scheme for Hydrazone Synthesis:

Caption: General synthesis of hydrazone derivatives.

Potential as Kinase Inhibitors

A significant area of interest for hydrazone derivatives is in the development of kinase inhibitors for cancer therapy.[10] Structurally related aminopyrimidine hydrazones have shown potent inhibitory activity against kinases such as Focal Adhesion Kinase (FAK).[10] The this compound scaffold can be envisioned as a key component in novel kinase inhibitors.

Signaling Pathway of a Potential Target: FAK

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with the progression of various cancers.[10]

Caption: Simplified FAK signaling pathway and potential point of inhibition.

Quantitative Data from Structurally Related Kinase Inhibitors

While specific data for derivatives of this compound is not yet widely published, the following table summarizes the activity of structurally related aminopyrimidine hydrazones against FAK and cancer cell lines, demonstrating the potential of this chemical class.[10]

| Compound ID (Reference[10]) | Target Kinase | IC50 (nM) | TPC-1 Cell Line IC50 (µM) |

| 14f | FAK | 35 | 0.113 |

| 14r | FAK | Not Reported | 0.142 |

| 14v | FAK | Not Reported | 0.235 |

Table 1: In vitro activity of representative 2,4-diarylaminopyrimidine hydrazone derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol is a generalized procedure for assessing the in vitro inhibitory activity of compounds against a target kinase.

Materials:

-

Recombinant human kinase

-

ATP

-

Substrate peptide

-

Test compounds (dissolved in DMSO)

-

Assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the recombinant kinase, the substrate peptide, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel bioactive compounds in medicinal chemistry. Its straightforward synthesis and the reactivity of the hydrazinyl group allow for the creation of diverse chemical libraries, particularly of hydrazone derivatives. Based on the potent biological activities observed for structurally similar compounds, derivatives of this compound are anticipated to be valuable candidates for the development of new therapeutics, especially in the area of kinase inhibition for oncology. The data and protocols presented in this guide are intended to serve as a foundation for researchers to further explore the potential of this valuable scaffold in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 9. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 10. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Characterization of 2-Fluoro-4-hydrazinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of chemical supplier databases and scientific literature indicate that 2-Fluoro-4-hydrazinylpyridine is not a readily available commercial compound. This guide, therefore, provides a prospective approach to its synthesis and characterization based on established principles of organic chemistry and analytical techniques commonly applied to analogous fluorinated and hydrazinyl-substituted pyridines.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The hydrazinyl group serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as pyrazoles, triazoles, and other heterocyclic systems, which are prevalent in many biologically active compounds. This guide outlines a potential synthetic strategy and a comprehensive analytical workflow for the preparation and quality control of this compound.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the displacement of a suitable leaving group, such as a halogen, from an activated pyridine ring by hydrazine.

A potential starting material for this synthesis is 2,4-difluoropyridine. The fluorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to the electron-withdrawing nature of the ring nitrogen, which preferentially activates the ortho and para positions.[1][2]

Proposed Reaction Scheme:

Caption: Synthesis and Quality Control Workflow for this compound.

References

Methodological & Application

Application Note: Enhanced LC-MS Analysis of Carbonyl-Containing Compounds using 2-Fluoro-4-hydrazinylpyridine Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive quantification of carbonyl-containing compounds, such as aldehydes and ketones, is crucial in various fields, including biomedical research, drug development, and environmental analysis. These compounds are often present at low concentrations and can exhibit poor ionization efficiency in mass spectrometry, making their direct analysis challenging. Chemical derivatization is a widely employed strategy to improve the analytical characteristics of target analytes. This application note provides a detailed protocol for the derivatization of carbonyl compounds using 2-Fluoro-4-hydrazinylpyridine (2-FHP) for enhanced detection by Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound is a derivatization reagent that reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. The introduction of the pyridine moiety enhances the ionization efficiency of the derivatives in electrospray ionization (ESI), leading to significantly improved sensitivity in LC-MS analysis. The fluorine substituent can also be useful for specific detection methods.

Principle of Derivatization

The derivatization reaction is based on the nucleophilic addition of the hydrazine group of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone, as depicted in the reaction scheme below. This reaction is typically carried out under mild acidic conditions to catalyze the reaction.

Application Note: A Proposed Method for the Use of 2-Fluoro-4-hydrazinylpyridine in Peptide Synthesis and Bioconjugation

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The synthesis of C-terminal peptide hydrazides is a cornerstone of modern chemical biology, providing crucial intermediates for the production of peptide thioesters used in Native Chemical Ligation (NCL).[1][2][3] These methods enable the total synthesis of proteins and the introduction of post-translational modifications.[3][4] While various hydrazine-based linkers and resins are available, the development of new bifunctional reagents that offer additional modalities for peptide modification remains a significant area of interest.

This document proposes a novel application for 2-Fluoro-4-hydrazinylpyridine as a dual-function reagent in solid-phase peptide synthesis (SPPS). Due to a lack of direct published data on this specific compound, this application note presents a hypothetical, yet chemically plausible, workflow. The proposed methodology leverages the hydrazine moiety for the synthesis of C-terminal peptide hydrazides, while the 2-fluoropyridyl group serves as a versatile handle for subsequent bioconjugation via nucleophilic aromatic substitution (SNAr). The incorporation of fluorine also offers a potential avenue for ¹⁹F-NMR studies or for creating PET imaging agents using ¹⁸F isotopes.[5][6][7]

Principle of the Method

The proposed strategy involves a multi-step process beginning with the functionalization of a solid-phase resin, followed by standard Fmoc-based peptide synthesis, and culminating in a peptide ready for two distinct downstream applications.

-

Resin Functionalization : this compound is first protected on one of its hydrazine nitrogens with an Fmoc group. The resulting Fmoc-N'-(2-fluoropyridin-4-yl)hydrazine is then immobilized onto a 2-chlorotrityl chloride (2-CTC) resin. This creates a stable linker for peptide assembly.

-

Fmoc Solid-Phase Peptide Synthesis (SPPS) : The peptide chain is assembled on the functionalized resin using standard and well-established Fmoc/tBu chemistry.

-

Cleavage : The synthesized peptide is cleaved from the resin under mild acidic conditions, yielding a C-terminal peptide-(2-fluoro-4-pyridyl)-hydrazide.

-

Downstream Applications :

-

Native Chemical Ligation (NCL) : The peptide hydrazide is converted in situ to a highly reactive peptide thioester, which can then be ligated to another peptide fragment possessing an N-terminal cysteine. The 2-fluoropyridyl moiety remains as a C-terminal modification.

-

Bioconjugation via SNAr : The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom at the 2-position, makes it susceptible to nucleophilic attack. This allows for a selective reaction with thiol-containing molecules (e.g., cysteine residues, reporter probes) to form a stable thioether bond. The reaction of 2-fluoropyridine with nucleophiles is reported to be significantly faster than that of 2-chloropyridine.[8]

-

The overall workflow is depicted in the diagram below.

Figure 1: Proposed experimental workflow for the use of this compound.

Experimental Protocols

The following protocols are proposed based on established methodologies for SPPS and NCL.[3][9] Researchers should perform initial small-scale trials to optimize reaction conditions.

Protocol 1: Preparation of Fmoc-N'-(2-fluoropyridin-4-yl)-hydrazine Resin

This protocol details the synthesis of the protected hydrazine linker and its attachment to 2-CTC resin.

1.1. Synthesis of Fmoc-N'-(2-fluoropyridin-4-yl)-hydrazine

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add Sodium Bicarbonate (2.5 eq).

-

Slowly add a solution of Fmoc-Cl (1.1 eq) in Dioxane dropwise over 30 minutes.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, extract the product with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

1.2. Immobilization onto 2-Chlorotrityl Chloride (2-CTC) Resin

-

Swell 2-CTC resin (1.0 g, ~1.5 mmol/g loading) in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

-

Drain the DCM.

-

Dissolve Fmoc-N'-(2-fluoropyridin-4-yl)-hydrazine (1.5 eq relative to resin loading) in anhydrous DCM (10 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

-

Add the solution to the swollen resin and agitate at room temperature for 4 hours.

-

Drain the reaction solution. To cap any remaining reactive trityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5, 10 mL) and agitate for 30 minutes.

-

Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

-

Dry the resin under high vacuum. Determine the final loading by UV-Vis spectrophotometry of the dibenzofulvene adduct upon Fmoc deprotection of a small sample.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol uses the functionalized resin from Protocol 1 to synthesize a model peptide.

-

Place the desired amount of dried resin in a peptide synthesis vessel.

-

Swell the resin in DMF (10 mL/g) for 30 minutes.

-

Fmoc Deprotection : Add 20% piperidine in DMF (10 mL/g) and agitate for 5 minutes. Drain. Repeat with a second 15-minute treatment.

-

Washing : Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (3x).

-

Amino Acid Coupling :

-

In a separate vial, pre-activate the Fmoc-amino acid (4.0 eq) with HBTU (3.9 eq) and HOBt (4.0 eq) in DMF.

-

Add DIPEA (8.0 eq) and allow to activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing : Wash the resin with DMF (3x).

-

Perform a Kaiser test to confirm reaction completion. If positive, repeat the coupling step.

-

Repeat steps 3-7 for each amino acid in the sequence.

-

After the final coupling, perform a final Fmoc deprotection (step 3) and wash thoroughly (step 4), followed by washes with DCM (3x) and drying under vacuum.

Protocol 3: Peptide Cleavage and Purification

-

Swell the peptide-resin in DCM for 20 minutes.

-

Prepare a cleavage cocktail of 1% Trifluoroacetic Acid (TFA) in DCM.

-

Add the cleavage cocktail to the resin (10 mL/g) and agitate for 2 minutes.

-

Drain the solution into a flask containing pyridine (to neutralize the TFA).

-

Repeat the cleavage step two more times.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase HPLC (RP-HPLC) and characterize by LC-MS.

Illustrative Data

The following tables present hypothetical data for the synthesis of a model decapeptide (Sequence: H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Gln-Lys-NHNH-(Pyridin-4-yl)-2-F). The data assumes successful implementation of the proposed protocols and is for illustrative purposes only.

Table 1: Resin Loading and Peptide Synthesis Yield

| Parameter | Proposed Method | Standard Hydrazine Resin |

| Initial Resin Loading (mmol/g) | 0.55 | 0.60 |

| Crude Peptide Yield (mg) | 125 | 135 |

| Overall Yield (based on loading) | 75% | 78% |

| Purity by RP-HPLC (%) | >85% | >85% |

Table 2: Characterization of Purified Peptide

| Parameter | Expected Value | Observed Value (Hypothetical) |

| Molecular Weight (Monoisotopic) | 1455.81 g/mol | 1455.83 g/mol |

| RP-HPLC Retention Time (min) | 18.5 | 18.6 |

| Purity after HPLC (%) | >95% | >98% |

Proposed Downstream Applications & Protocols

Application 1: Native Chemical Ligation

The C-terminal 2-fluoropyridyl hydrazide serves as a stable precursor that can be activated for NCL.

Figure 2: Proposed NCL pathway using the peptide hydrazide.

Protocol 4: One-Pot Ligation of Peptide-(2-fluoro-4-pyridyl)-hydrazide

-

Dissolve the purified peptide hydrazide (1.0 eq) in ligation buffer (6 M Guanidine HCl, 100 mM Phosphate, pH 3.0).

-

Cool the solution to -15°C.

-

Add a freshly prepared aqueous solution of NaNO₂ (1.5 eq). Stir for 20 minutes at -15°C to form the acyl azide intermediate.

-

Add 4-mercaptophenylacetic acid (MPAA) (30 eq) to the reaction mixture to convert the azide to a thioester.

-

Add the N-terminal cysteine-containing peptide (1.2 eq).

-

Adjust the pH of the solution to 6.8 with 1 M NaOH.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by RP-HPLC.

-

Upon completion, purify the ligated protein product by RP-HPLC.

Application 2: Bioconjugation via SNAr

The 2-fluoro group provides a handle for selective modification.

References

- 1. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry | Semantic Scholar [semanticscholar.org]

- 2. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Fluoropyridine prosthetic compounds for the 18F labeling of bombesin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Coupling Reactions with 2-Fluoro-4-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for coupling 2-Fluoro-4-hydrazinylpyridine with various electrophilic partners. This versatile building block is a valuable intermediate in the synthesis of novel heterocyclic compounds for drug discovery and materials science. The protocols detailed below are based on established synthetic methodologies for hydrazines and fluoropyridines, offering a starting point for reaction optimization.

Overview of Reactivity

This compound possesses two primary points of reactivity for coupling reactions: the hydrazine moiety and the C-F bond. The hydrazine group is a potent nucleophile, readily reacting with carbonyl compounds such as aldehydes, ketones, and β-ketoesters. The fluorine atom, activated by the pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions, although reactions involving the hydrazine group are typically more facile.

Coupling with Aldehydes and Ketones to form Hydrazones

The reaction of this compound with aldehydes and ketones proceeds via a condensation reaction to yield the corresponding hydrazones. This reaction is typically acid-catalyzed and is a cornerstone for the synthesis of various heterocyclic systems.

General Reaction Scheme:

Experimental Protocol: Hydrazone Formation

A representative protocol for the synthesis of a hydrazone derivative from a ketone is as follows:

-

Dissolution: In a round-bottom flask, dissolve the desired ketone (1.0 eq) and this compound (1.0 eq) in ethanol (approximately 0.5 M solution).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

-

Reaction: Reflux the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by filtration if it precipitates, followed by washing with cold ethanol and drying under vacuum. Recrystallization from ethanol can be performed for further purification to afford the desired hydrazone.

Data Summary: Hydrazone Formation

| Parameter | Condition | Reference/Note |

| Solvent | Ethanol | A common solvent for hydrazone formation. |

| Catalyst | Glacial Acetic Acid | Facilitates the condensation reaction. |

| Temperature | Reflux | Provides sufficient energy for the reaction. |

| Stoichiometry | 1:1 (Ketone:Hydrazine) | Typically a 1:1 molar ratio is employed. |

| Yield | Good to Excellent | Yields are generally high for this type of reaction. |

Coupling with β-Dicarbonyl Compounds to form Pyrazoles

A crucial application of this compound is its reaction with 1,3-dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, to construct pyrazole rings. This cyclocondensation reaction is a powerful tool for synthesizing a diverse range of substituted pyrazoles.

General Reaction Scheme:

Experimental Protocol: Pyrazole Synthesis from 1,3-Diketones

The following is a general procedure for the synthesis of pyrazoles from 1,3-diketones:

-